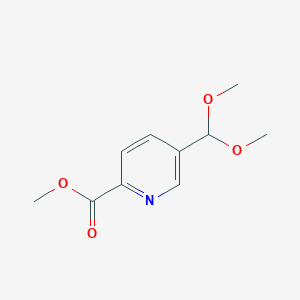
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea, also known as APFTU, is a synthetic compound that has been the subject of scientific research in recent years. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Chemical Synthesis and Derivatives
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea and its derivatives are synthesized for various applications in chemical research. For instance, the synthesis of coumarylthiazole derivatives containing aryl urea/thiourea groups has been explored, showing inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential for Alzheimer's disease treatment (Kurt et al., 2015). Additionally, thiazole-based chemosensors incorporating urea derivatives have been developed for selective sensing of anions, demonstrating the compound's versatility in sensor technology (Helal & Kim, 2010).
Biological and Medicinal Applications
The biological and medicinal applications of compounds related to 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea are diverse. Compounds with similar structures have shown promise in anticancer testing (Kishikawa & Yuki, 1966), and novel 4,5-disubstituted thiazolyl urea derivatives have been investigated for their antitumor activities, highlighting the therapeutic potential of these compounds (Ling et al., 2008).
Antioxidant Properties
The antioxidant properties of thiazole derivatives have also been studied, with some compounds showing significant ABTS cation radical scavenging ability, indicating their potential as antioxidant agents (Kurt et al., 2015).
Molecular Docking and Computational Studies
Molecular docking and computational studies on urea, thiourea, sulfonamide, and carbamate derivatives of certain intermediates have provided insights into their potential biological activity, further expanding the understanding of their interactions at the molecular level (Chandrasekhar et al., 2018).
properties
IUPAC Name |
1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-10(20)14-13(11-6-3-2-4-7-11)18-16(23-14)19-15(21)17-12-8-5-9-22-12/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJMGVRMVWEHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)

![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)










